(4-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}piperazin-1-yl)(2-chloro-4,5-difluorophenyl)methanone
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Overview
Description
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE is a complex organic compound characterized by its unique chemical structure This compound contains multiple functional groups, including a piperazine ring, a nitro group, and chlorinated and fluorinated aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of piperazine with 2-chloro-4,5-difluorobenzoyl chloride, followed by the coupling of the resulting intermediate with 4-chlorobenzylamine. The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,5-difluorobenzoic acid
- 4-(4-Chlorobenzyl)piperazin-1-yl
- 2-Chloro-4-fluorobenzoic acid
Uniqueness
Compared to similar compounds, 5-[4-(2-CHLORO-4,5-DIFLUOROBENZOYL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]-2-NITROANILINE stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C24H20Cl2F2N4O3 |
---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-[3-[(4-chlorophenyl)methylamino]-4-nitrophenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H20Cl2F2N4O3/c25-16-3-1-15(2-4-16)14-29-22-11-17(5-6-23(22)32(34)35)30-7-9-31(10-8-30)24(33)18-12-20(27)21(28)13-19(18)26/h1-6,11-13,29H,7-10,14H2 |
InChI Key |
XPIBXKCIGOHNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl)C(=O)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
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